2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 1224256-30-7
Cat. No.: VC0036125
Molecular Formula: C12H11N5
Molecular Weight: 225.255
* For research use only. Not for human or veterinary use.
![2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine - 1224256-30-7](/images/no_structure.jpg)
Specification
CAS No. | 1224256-30-7 |
---|---|
Molecular Formula | C12H11N5 |
Molecular Weight | 225.255 |
IUPAC Name | 2-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C12H11N5/c1-17-7-9-10(13)14-11(15-12(9)16-17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15,16) |
Standard InChI Key | LJGRGJTVEJEIDI-UHFFFAOYSA-N |
SMILES | CN1C=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N |
Introduction
Chemical Structure and Properties
Structural Features
2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a fused bicyclic core structure with a pyrazole ring fused to a pyrimidine ring. The compound contains a methyl group at the N-2 position of the pyrazole ring, a phenyl group at the C-6 position of the pyrimidine ring, and an amino group at the C-4 position. This structural arrangement confers specific electronic and spatial properties that influence its chemical reactivity and biological activity.
Physical and Chemical Properties
The physical and chemical properties of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine are summarized in Table 1.
Table 1. Physical and Chemical Properties of 2-Methyl-6-Phenyl-2H-Pyrazolo[3,4-d]pyrimidin-4-amine.
Property | Value |
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Molecular Formula | C₁₃H₁₃N₅ |
Molecular Weight | 239.28 g/mol |
Appearance | Crystalline solid |
Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, DMF) |
Melting Point | Not available in literature |
Log P | Approximately 1.5-2.5 (predicted) |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 5 (N atoms) |
The compound's structural similarity to adenine contributes to its ability to interact with various biological targets, particularly kinases, which recognize purine-like structures .
Synthesis Methods
General Synthetic Approaches
Several synthetic routes have been developed for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, which can be adapted for the synthesis of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. These methods typically involve cyclocondensation reactions using suitably functionalized precursors.
Conventional Synthesis
One common approach for synthesizing 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves the cyclocondensation of 5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile with various reagents. This method typically requires the following steps:
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Formation of the appropriately substituted pyrazole precursor
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Introduction of the necessary functional groups
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Cyclization to form the pyrimidine ring
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Manipulation of substituents to achieve the desired product
A typical synthetic route is illustrated in Scheme 1, which is based on general methods reported for similar compounds .
Alternative Synthetic Approaches
Another reported method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol, which may be adapted for the synthesis of the target compound . This approach offers advantages in terms of yield and reaction conditions.
Additionally, microwave-assisted synthesis has been employed for the preparation of pyrazolo[3,4-d]pyrimidine derivatives, providing benefits such as shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods .
Biological Activities and Pharmacological Properties
Kinase Inhibitory Activity
Pyrazolo[3,4-d]pyrimidines have gained recognition for their kinase inhibitory properties, which is attributed to their structural similarity to ATP. The 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold shares structural features with known kinase inhibitors such as Dinaciclib, ibrutinib, and roscovitine .
Specifically, compounds containing the pyrazolo[3,4-d]pyrimidine core have demonstrated inhibitory activity against various kinases including:
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Epidermal Growth Factor Receptor (EGFR) tyrosine kinase
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
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Cyclin-Dependent Kinases (CDKs)
For instance, similar pyrazolo[3,4-d]pyrimidine derivatives have shown IC₅₀ values in the range of 0.3-24 μM against EGFR and VEGFR2 .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines, including structures similar to 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively investigated. These compounds have demonstrated antiproliferative effects against various cancer cell lines, including:
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MCF-7 (breast cancer)
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HCT-116 (colorectal cancer)
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HepG-2 (liver cancer)
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A549 (lung cancer)
The anticancer mechanisms involve:
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Inhibition of cancer cell proliferation
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Induction of apoptosis
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Cell cycle arrest
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Inhibition of cell migration
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated significant antimicrobial properties. Several compounds with structural similarity to 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine have exhibited activity against:
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship studies on pyrazolo[3,4-d]pyrimidines have revealed several key structural features that influence biological activity:
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The N-2 methyl substitution affects binding interactions and selectivity for specific kinases
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The phenyl group at C-6 contributes to hydrophobic interactions within binding pockets
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The amino group at C-4 serves as a hydrogen bond donor, facilitating interactions with target proteins
Pharmacophoric Elements
The pharmacophoric elements of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine include:
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The planar heterocyclic system (pyrazolo[3,4-d]pyrimidine), which mimics the adenine portion of ATP
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The nitrogen atoms within the core structure, which serve as hydrogen bond acceptors
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The amino group, which functions as a hydrogen bond donor
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The phenyl and methyl substituents, which contribute to hydrophobic interactions and influence target selectivity
Comparative Analysis with Similar Compounds
Comparison with Other Pyrazolo[3,4-d]pyrimidines
Table 2 presents a comparative analysis of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related compounds.
Table 2. Comparative Analysis of 2-Methyl-6-Phenyl-2H-Pyrazolo[3,4-d]pyrimidin-4-amine with Related Compounds.
Bioisosteric Relationships
The pyrazolo[3,4-d]pyrimidine scaffold of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a bioisostere for adenine and related purine structures. This bioisosteric relationship is crucial for its ability to interact with ATP-binding sites in kinases . Other bioisosteric replacements include:
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Thieno[2,3-d]pyrimidines
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Pyrrolo[2,3-d]pyrimidines
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Pyrido[3,4-d]pyrimidines
Each of these structural variants offers unique electronic and spatial properties that influence target selectivity and pharmacokinetic profiles .
Future Research Directions
Structural Modifications
Future research on 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine may focus on:
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Exploration of different substituents at the 2, 4, and 6 positions to enhance selectivity and potency
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Introduction of solubilizing groups to improve pharmacokinetic properties
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Development of hybrid molecules incorporating additional pharmacophores
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Investigation of prodrug approaches to enhance bioavailability
Advanced Drug Delivery Approaches
Innovative drug delivery strategies may enhance the therapeutic potential of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, including:
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Nanoparticle-based delivery systems
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Targeted delivery approaches
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Combination therapy formulations
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Controlled-release formulations to optimize pharmacokinetics
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